
N-methyl-N-(pyridin-4-ylmethyl)glycine
Vue d'ensemble
Description
N-methyl-N-(pyridin-4-ylmethyl)glycine is a chemical compound with the molecular formula C9H12N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCl.Cl.CN(CC(O)=O)Cc1ccncc1 . The InChI key for this compound is WAIHBBOIVUONIO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 180.2 g/mol .Applications De Recherche Scientifique
Glycine Transporter Inhibition
N-methyl-N-(pyridin-4-ylmethyl)glycine derivatives have been explored for their potential as glycine transporter 1 (GlyT1) inhibitors. These compounds are significant in neuroscience research due to their role in modulating glycine levels in the central nervous system, which is crucial for the regulation of NMDA receptors and neural transmission. For instance, a structurally related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, demonstrated potent GlyT1 inhibitory activity and favorable pharmacokinetics, indicating its potential for treating neurological disorders (Yamamoto et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds utilizing this compound or its derivatives as intermediates or reactants has been a subject of chemical research. For example, N-nicotinoyl glycine derivatives were cyclized to yield azabicyclic or azaspirocyclic lactams, showcasing a method for creating complex structures with potential biological activity (Arnott et al., 2006).
Corrosion Inhibition
Research into this compound derivatives has also extended into the field of materials science, particularly in corrosion inhibition. A Schiff base derivative with pyridine rings showed promising results as a corrosion inhibitor for mild steel in acidic conditions, indicating the versatility of these compounds beyond biomedical applications (Ji et al., 2016).
Glycine Derivative Interactions
The interaction of glycine derivatives with biomacromolecules has been studied to understand their biological implications and potential therapeutic uses. Investigations into the N-oxidation process of selected pyridine compounds, including glycine derivatives, have provided insights into their structural, spectral, and theoretical aspects, as well as their docking studies with biomacromolecules, highlighting the importance of these interactions in drug design and development (Hakimi et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHDOMCGMCEFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



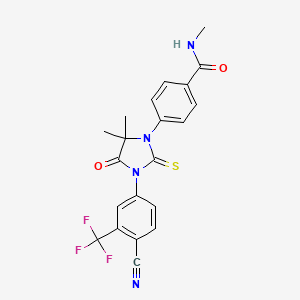
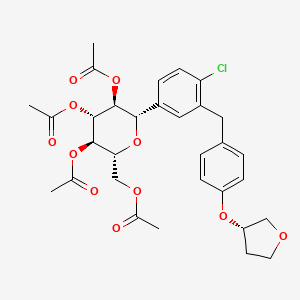
![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)
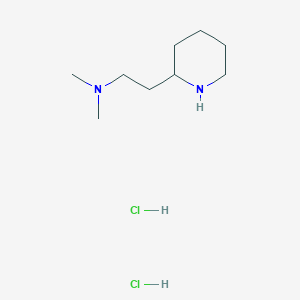
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3166946.png)
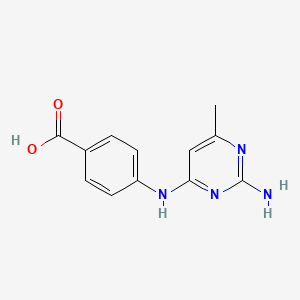

![4-[(4-Methylphenyl)methoxy]benzamide](/img/structure/B3166962.png)
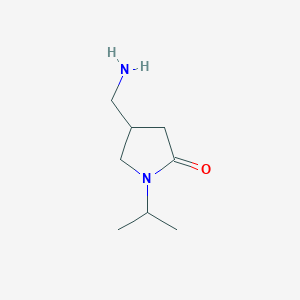
![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)
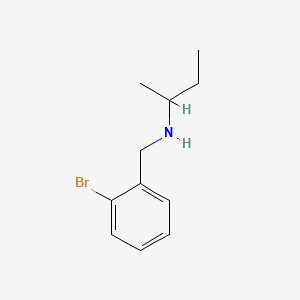
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)